BenchChemオンラインストアへようこそ!

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Medicinal Chemistry Drug Design Physicochemical Profiling

Optimize CNS drug discovery workflows with this high-purity (≥98%) pyrazole building block (CAS 2098088-81-2). Its balanced XLogP3 (0.7) and TPSA (50.9 Ų) make it a superior choice for kinase inhibitor scaffolds targeting the CNS. The reactive hydroxymethyl (-CH₂OH) handle enables streamlined, late-stage diversification into aldehydes, acids, or halides, reducing the need for multiple analog stocks. Sourced with rigorous batch QC (NMR, HPLC) to guarantee reproducible SAR data across screening campaigns.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 2098088-81-2
Cat. No. B1482537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
CAS2098088-81-2
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CO
InChIInChI=1S/C13H15N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8,10,17H,4-5,7,9H2
InChIKeyFFHCLNOZPRUFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 2098088-81-2): Core Properties and Research Utility


(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 2098088-81-2) is a heterocyclic building block featuring a pyrazole core with a cyclopropylmethyl group at N1, a pyridin-2-yl group at C3, and a hydroxymethyl group at C4 [1]. Its molecular formula is C13H15N3O with a molecular weight of 229.28 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of kinase inhibitors and GPCR-targeted agents, where its balanced lipophilicity (XLogP3 = 0.7) and pharmacophore compatibility are valued [2]. Standard purity from major suppliers is 98% .

Why (1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Cannot Be Simply Swapped with In-Class Analogs


Substitution with closely related in-class analogs, such as the corresponding methanamine or aldehyde derivatives, introduces critical changes in reactivity and physicochemical properties that can derail a synthetic pathway or SAR study. The hydroxymethyl group (-CH2OH) of the target compound is a versatile handle for further functionalization (e.g., oxidation, esterification, halogenation), whereas the primary amine of the methanamine analog introduces a basic center and different hydrogen-bonding capacity, and the aldehyde is an electrophile with distinct reactivity [1]. Furthermore, the cyclopropylmethyl substituent on N1 modulates lipophilicity (XLogP3 = 0.7 vs. 0.4 for the methanamine analog) and metabolic stability differently than a simple methyl group, impacting pharmacokinetic profiles in downstream applications [REFS-2, REFS-3]. Simply swapping one analog for another without considering these differences can lead to synthesis failure or misleading biological results.

Quantitative Differentiation Evidence for (1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Methanamine Analog

The target compound exhibits a higher calculated lipophilicity (XLogP3 = 0.7) compared to its direct methanamine analog (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine, which has an XLogP3 of 0.4 [REFS-1, REFS-2]. This difference of 0.3 log units indicates that the alcohol form is more membrane-permeable, a property that can be advantageous for designing CNS-penetrant or intracellular-targeted probes.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiation for CNS Drug Design

The target compound has a TPSA of 50.9 Ų, which is lower than the 56.7 Ų of the methanamine analog [REFS-1, REFS-2]. TPSA is a key descriptor for predicting blood-brain barrier penetration and oral absorption. A TPSA below 60 Ų is generally favored for CNS penetration [3]. The target compound's lower value suggests it is a more suitable candidate for CNS-targeted library synthesis.

CNS Drug Design Blood-Brain Barrier Penetration Medicinal Chemistry

Purity and Batch-to-Batch Consistency: Bidepharm 98% Standard vs. Generic 95%

Bidepharm supplies this compound at a standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC reports . In contrast, several other suppliers list the minimum purity as 95% . The 3% purity difference can be critical in multi-step synthesis where impurities accumulate, affecting yields and final product purity in medicinal chemistry campaigns.

Chemical Procurement Quality Control Synthetic Chemistry

Functional Group Versatility: Hydroxymethyl vs. Aldehyde and Amine Analogs

The hydroxymethyl group (-CH2OH) of the target compound serves as a versatile synthetic handle, enabling direct conversion to aldehydes, carboxylic acids, esters, halides, and ethers under mild conditions [1]. In contrast, the corresponding aldehyde analog (CAS 2097971-65-6) is an electrophile with limited further functionalization options without redox manipulation, and the methanamine analog (CAS 2098136-17-3) introduces a basic nitrogen that can interfere with acid-sensitive reactions [2]. This difference in functional group tolerance makes the alcohol the preferred intermediate for diversity-oriented synthesis.

Chemical Biology Synthetic Chemistry Fragment-Based Drug Design

Optimal Procurement Scenarios for (1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Based on Quantified Evidence


Synthesis of CNS-Penetrant Kinase Inhibitor Libraries

Use this compound as a key intermediate when designing kinase inhibitor scaffolds intended for CNS targets. Its XLogP3 of 0.7 and TPSA of 50.9 Ų fall within optimal ranges for BBB penetration, making it a superior choice over the methanamine analog (XLogP3 0.4, TPSA 56.7 Ų) which is less likely to achieve adequate brain exposure [REFS-1, REFS-2].

Diversity-Oriented Synthesis Requiring Late-Stage Functionalization

The hydroxymethyl group enables late-stage diversification into aldehydes, carboxylic acids, esters, or halides under mild conditions. This provides synthetic chemists with a single, versatile building block instead of stocking multiple analogs, streamlining the synthesis of diverse compound libraries for SAR studies [REFS-1, REFS-2].

High-Throughput Screening (HTS) Compound Collection Augmentation

Procure this compound at the 98% purity level (e.g., from Bidepharm) for inclusion in screening decks where high purity minimizes false positives from impurities. The documented batch-to-batch QC (NMR, HPLC, GC) ensures reproducibility across screening campaigns, reducing the risk of artifacts that can arise from lower-purity (95%) alternatives .

Quote Request

Request a Quote for (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.